2-(Chloromethyl)-6-methylnaphthalene
Description
2-(Chloromethyl)-6-methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a chloromethyl (-CH₂Cl) group at position 2 and a methyl (-CH₃) group at position 5. The chloromethyl group enhances electrophilic reactivity, making it suitable for alkylation or condensation reactions to produce pharmaceuticals, agrochemicals, or polymers .
Properties
CAS No. |
61187-17-5 |
|---|---|
Molecular Formula |
C12H11Cl |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
2-(chloromethyl)-6-methylnaphthalene |
InChI |
InChI=1S/C12H11Cl/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,8H2,1H3 |
InChI Key |
QYBVEXZFJDQANE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-(Chloromethyl)-6-methylnaphthalene with key analogs, focusing on substituent effects, reactivity, and applications.
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs
Toxicity and Metabolic Considerations
- The chloromethyl group in this compound may further complicate detoxification pathways by generating reactive intermediates (e.g., epoxides) during cytochrome P450-mediated oxidation .
- Chlorinated vs. Brominated Analogs : Brominated compounds like 2-Bromomethyl-6-chloronaphthalene are generally more toxic than chlorinated analogs due to higher lipid solubility and persistence in biological systems .
Industrial and Pharmaceutical Relevance
- This compound : Likely used in synthesizing surfactants or polymer precursors via alkylation reactions.
- 2-Acetyl-6-methoxynaphthalene (CAS 3900-45-6): A pharmaceutical intermediate (e.g., Naproxen impurity L) demonstrating how methoxy and acetyl groups enable drug-like properties .
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